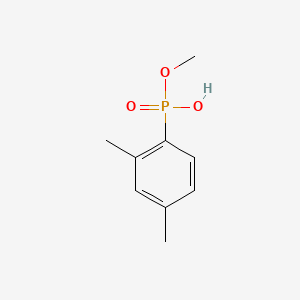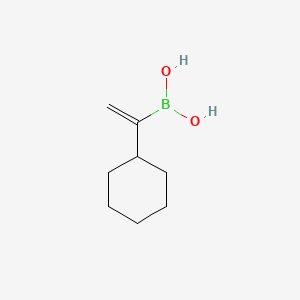
(1-Cyclohexylvinyl)boronic acid
概要
説明
“(1-Cyclohexylvinyl)boronic acid” is a boronic acid derivative. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are not found in nature and are derived synthetically from primary sources of boron such as boric acid . They are solids that tend to exist as mixtures of oligomeric anhydrides .
Synthesis Analysis
Boronic acids are common reagents used in the synthesis of organic compounds . They are important building blocks and key intermediates in the synthesis of pharmaceutical drug substances . Boronic acids are synthesized in a one-pot sequence by Ir-catalyzed borylation of arenes .Molecular Structure Analysis
Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . With only six valence electrons and a consequent deficiency of two electrons, the sp2-hybridized boron atom possesses a vacant p orbital .Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides . They are derived synthetically from primary sources of boron such as boric acid . The effect of various polyols on the physical and chemical properties of boronic acids has been studied .科学的研究の応用
Catalysis and Organic Synthesis
- Enantioselective Catalysis : Boronic acids, including derivatives like (1-Cyclohexylvinyl)boronic acid, are used in enantioselective catalysis, facilitating reactions like aza-Michael additions, which are crucial for creating complex organic compounds (Hashimoto, Gálvez, Maruoka, 2015).
Sensing and Detection
- Chemical Sensing : Boronic acids are utilized in various sensing applications, particularly for detecting diols and strong Lewis bases like fluoride or cyanide anions. They are valuable in homogeneous assays and heterogeneous detection, including biological labeling and protein manipulation (Lacina, Skládal, James, 2014).
Biomedical Applications
- Treatment of Diseases : Boronic acid-containing polymers have shown potential in treating diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility characteristics make them suitable for developing new biomaterials (Cambre, Sumerlin, 2011).
Surface Functionalization
- Surface Modification : Boronic acids are used as molecular inks for modifying the surfaces of materials like polyvinyl alcohol. They impart functional properties such as fluorescence, halochromism, and chemical sensing abilities to these materials (Nishiyabu, Tomura, Okade, Kubo, 2018).
Therapeutic Development
- Pharmaceutical Agents : They have been explored for developing enzyme inhibitors and as mimics for antibodies that recognize biologically important saccharides (Yang, Gao, Wang, 2003).
Material Chemistry
- Molecular Architecture : Boronic acids are key in constructing complex molecular structures like macrocycles, cages, and polymers, beneficial in material chemistry and nanotechnology (Severin, 2009).
Fluorescence and Affinity Separation
- Fluorescent Probes and Separation : They are used in fluorescent probes for sugar recognition and in affinity gels for the separation of biological active cis-diols, crucial in biomedical research and biotechnology (Xu, Uddin, Kamra, Schnadt, Ye, 2014).
Safety and Hazards
Boronic acids and their esters are common reagents used in the synthesis of organic compounds . Several boronic acids have been identified as potential mutagens and should be controlled at low levels using sensitive methods . Safety measures might include particle dust respirators, if necessary, combined with an absorption cartridge .
将来の方向性
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences . This includes sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
作用機序
Target of Action
(1-Cyclohexylvinyl)boronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the organic groups involved in the Suzuki–Miyaura coupling .
Mode of Action
In the Suzuki–Miyaura coupling, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to palladium . The palladium acts as a catalyst, facilitating the formation of a new carbon–carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects include the formation of new carbon–carbon bonds, leading to the creation of complex organic molecules .
Pharmacokinetics
Boronic acids are generally considered stable and easy to handle . They are also known to be relatively non-toxic and environmentally friendly, as they ultimately degrade into boric acid .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of complex organic molecules, which can be used in various applications in organic chemistry .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of this compound can be affected by exposure to air . It is generally considered stable and easy to handle .
特性
IUPAC Name |
1-cyclohexylethenylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h8,10-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCSBKCAYWOACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C)C1CCCCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B598567.png)
![Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone](/img/structure/B598568.png)



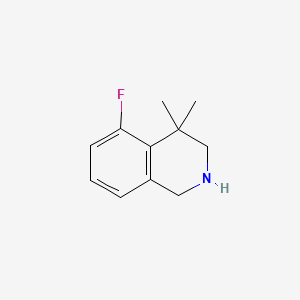
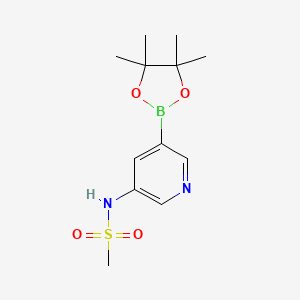
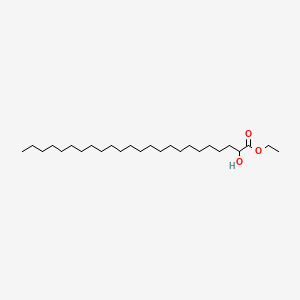
![tert-Butyl [(dimethylamino)methyl]carbamate](/img/structure/B598578.png)
![7-Bromo-8-methylpyrido[2,3-b]pyrazine](/img/structure/B598582.png)
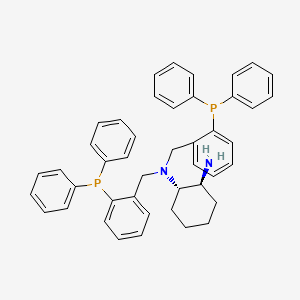
![tert-Butyl 3-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598584.png)
